(2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine
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Overview
Description
(2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine is an organic compound with the molecular formula C₉H₁₃NS and a molecular weight of 167.27 g/mol . This compound is characterized by the presence of a thiophene ring and an amine group, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine typically involves the reaction of 2-methylprop-2-en-1-amine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
(2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. Additionally, the thiophene ring can participate in π-π stacking interactions, further influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2-Methylprop-2-en-1-yl)benzylamine: Similar structure but with a benzene ring instead of a thiophene ring.
(2-Methylprop-2-en-1-yl)phenylamine: Contains a phenyl group instead of a thiophene ring.
Uniqueness
(2-Methylprop-2-en-1-yl)(thiophen-2-ylmethyl)amine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where thiophene’s properties are advantageous .
Properties
Molecular Formula |
C9H13NS |
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Molecular Weight |
167.27 g/mol |
IUPAC Name |
2-methyl-N-(thiophen-2-ylmethyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H13NS/c1-8(2)6-10-7-9-4-3-5-11-9/h3-5,10H,1,6-7H2,2H3 |
InChI Key |
AINBEOQAXNLWTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNCC1=CC=CS1 |
Origin of Product |
United States |
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